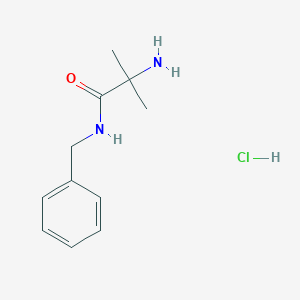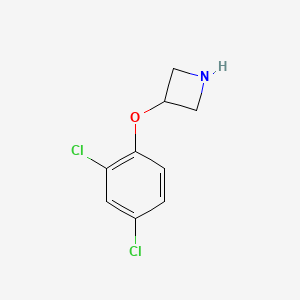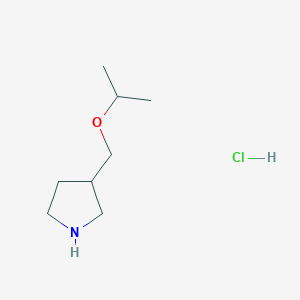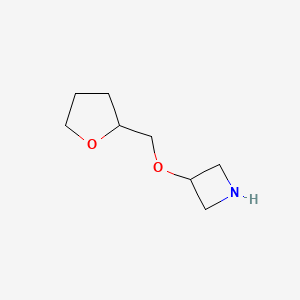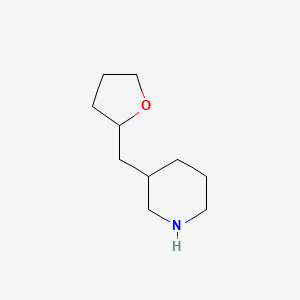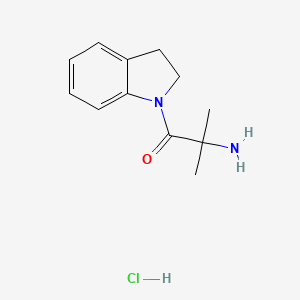![molecular formula C12H21NO3 B1395456 tert-butyl N-[(2-oxocyclohexyl)methyl]carbamate CAS No. 477584-15-9](/img/structure/B1395456.png)
tert-butyl N-[(2-oxocyclohexyl)methyl]carbamate
描述
tert-Butyl N-[(2-oxocyclohexyl)methyl]carbamate: is an organic compound with the molecular formula C12H21NO3. It is a derivative of carbamic acid and is often used in organic synthesis as a protecting group for amines. The compound features a tert-butyl group, a carbamate group, and a cyclohexanone moiety, making it a versatile intermediate in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(2-oxocyclohexyl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with 2-oxocyclohexylmethyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydride to facilitate the nucleophilic substitution reaction. The reaction conditions often include an inert atmosphere and a solvent like dichloromethane or tetrahydrofuran to ensure the purity and yield of the product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process .
化学反应分析
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like trifluoroacetic acid (TFA) and bases like sodium hydride (NaH) are commonly employed
Major Products:
Oxidation: Oxo derivatives of the original compound.
Reduction: Amines and other reduced forms of the carbamate.
Substitution: Various substituted carbamates and amines.
科学研究应用
Chemistry: tert-Butyl N-[(2-oxocyclohexyl)methyl]carbamate is used as an intermediate in the synthesis of complex organic molecules. It serves as a protecting group for amines, allowing for selective reactions on other functional groups .
Biology: In biological research, the compound is utilized to study enzyme mechanisms and protein interactions. It can be used to modify peptides and proteins to investigate their structure and function .
Medicine: Its ability to protect amine groups makes it valuable in the synthesis of pharmaceuticals .
Industry: In industrial applications, this compound is used in the production of polymers, coatings, and other materials that require precise chemical modifications .
作用机制
The mechanism of action of tert-butyl N-[(2-oxocyclohexyl)methyl]carbamate involves its role as a protecting group for amines. The tert-butyl carbamate group can be removed under acidic conditions, releasing the free amine. This process is facilitated by the formation of a stable tert-butyl carbocation, which is a key intermediate in the deprotection reaction . The compound’s ability to protect amines allows for selective reactions on other functional groups, making it a valuable tool in organic synthesis.
相似化合物的比较
tert-Butyl carbamate: A simpler carbamate used for similar protecting group applications.
Benzyl carbamate: Another protecting group for amines, which can be removed by catalytic hydrogenation.
Fluorenylmethoxycarbonyl (FMoc): A protecting group that can be removed with a base, offering orthogonal protection strategies.
Uniqueness: tert-Butyl N-[(2-oxocyclohexyl)methyl]carbamate is unique due to its combination of a tert-butyl group and a cyclohexanone moiety. This structure provides specific reactivity and stability, making it suitable for a wide range of chemical transformations. Its ability to undergo various reactions, such as oxidation, reduction, and substitution, further enhances its versatility in scientific research and industrial applications .
属性
IUPAC Name |
tert-butyl N-[(2-oxocyclohexyl)methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-8-9-6-4-5-7-10(9)14/h9H,4-8H2,1-3H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URNWDOSTYDPAKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCCCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[2-(2-Propynyloxy)ethyl]piperidine hydrochloride](/img/structure/B1395374.png)
![3-[2-(Pentyloxy)ethyl]piperidine hydrochloride](/img/structure/B1395375.png)


